molecular formula C16H22N4OS B5825972 N-(2,5-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(2,5-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5825972
M. Wt: 318.4 g/mol
InChI Key: QBLWBBVPAXELDN-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a dimethylphenyl group, an isopropyl-methyl-triazolyl group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: This step might involve the use of thiolating agents to introduce the sulfanyl group onto the triazole ring.

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring and the triazole ring can undergo various substitution reactions, such as halogenation, nitration, or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or triazole rings.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, or anticancer properties.

    Agriculture: The compound could be explored as a pesticide or herbicide due to its potential biological activity.

    Materials Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring and sulfanyl group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other acetamide derivatives, triazole-containing compounds, and sulfanyl-substituted compounds.

    Examples: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both the triazole ring and the sulfanyl group can enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-10(2)15-18-19-16(20(15)5)22-9-14(21)17-13-8-11(3)6-7-12(13)4/h6-8,10H,9H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWBBVPAXELDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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